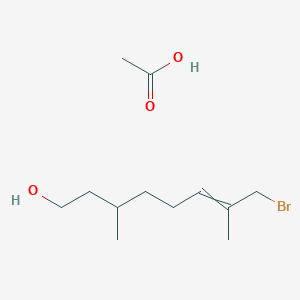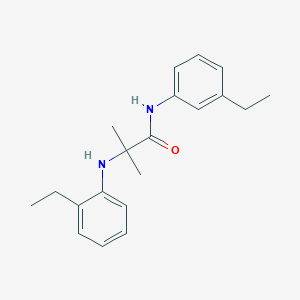
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms and a methyl group attached to the alaninamide backbone. It is a derivative of alanine, an amino acid, and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves the reaction of 2-ethylphenylamine and 3-ethylphenylamine with 2-methylalanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide may involve more efficient and scalable methods. One such method includes the use of automated peptide synthesizers that can handle large-scale reactions with high precision. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methylphenyl)-2-methylalaninamide
- N~2~-(2-Propylphenyl)-N-(3-propylphenyl)-2-methylalaninamide
- N~2~-(2-Butylphenyl)-N-(3-butylphenyl)-2-methylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the specific arrangement of ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both 2-ethylphenyl and 3-ethylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90304-64-6 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-(2-ethylanilino)-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-15-10-9-12-17(14-15)21-19(23)20(3,4)22-18-13-8-7-11-16(18)6-2/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
MKIFEJRBYAZGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


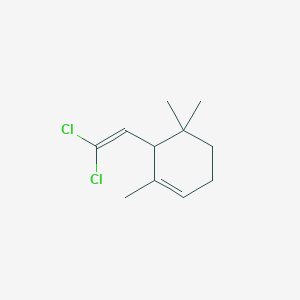
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
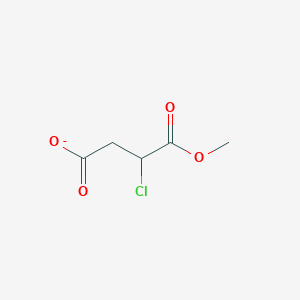
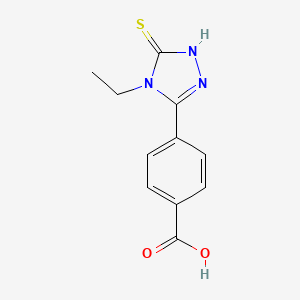
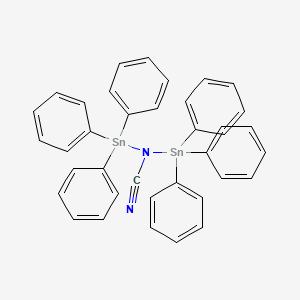
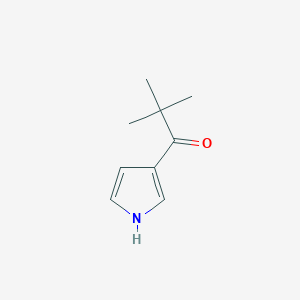
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
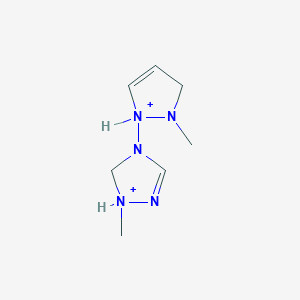
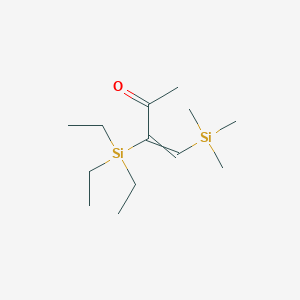

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
